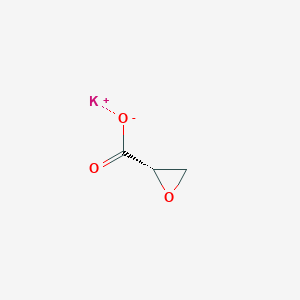

potassium (S)-oxirane-2-carboxylate

Vue d'ensemble

Description

Potassium (S)-oxirane-2-carboxylate is an organic compound that features a potassium ion bonded to the (S)-enantiomer of oxirane-2-carboxylate. This compound is notable for its unique structure, which includes an oxirane ring (a three-membered cyclic ether) and a carboxylate group. The (S)-configuration indicates that the compound is optically active and exists in a specific chiral form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium (S)-oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of (S)-glycidic acid with potassium hydroxide. The reaction typically proceeds under mild conditions, with the potassium hydroxide acting as a base to deprotonate the carboxylic acid group, forming the potassium salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods to those used in the laboratory. The process may include additional steps for purification and crystallization to ensure the compound meets the required purity standards for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (S)-oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted oxirane derivatives.

Applications De Recherche Scientifique

Potassium (S)-oxirane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of potassium (S)-oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The carboxylate group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium oxalate (K2C2O4): Similar in that it contains potassium and a carboxylate group, but lacks the oxirane ring.

Potassium acetate (CH3COOK): Contains potassium and a carboxylate group, but has a simpler structure without the oxirane ring.

Potassium ®-oxirane-2-carboxylate: The enantiomer of potassium (S)-oxirane-2-carboxylate, with similar chemical properties but different optical activity.

Uniqueness

This compound is unique due to its chiral oxirane ring, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Activité Biologique

Potassium (S)-oxirane-2-carboxylate, a compound characterized by its oxirane (epoxide) structure and a carboxylate functional group, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₃H₃KO₃

- Structure : The compound features a reactive oxirane ring, which can form covalent bonds with nucleophilic sites on enzymes or proteins, influencing their activity.

Target Interactions

This compound primarily interacts with:

- Potassium Channels : It binds to and blocks potassium channels, affecting the electrochemical gradient across cell membranes. This action is crucial for physiological processes such as nerve impulse transmission and muscle contraction .

- Enzymes : The compound has been identified as an inhibitor of specific enzymes, notably glucose-6-phosphate dehydrogenase (G6PD) and carnitine palmitoyltransferase I (CPT I). G6PD is vital in the pentose phosphate pathway, while CPT I is critical for fatty acid metabolism .

Mode of Action

The inhibition of these enzymes leads to significant biochemical changes:

- Decreased NADPH Production : Inhibition of G6PD results in reduced NADPH levels in kidney tubule cells, impacting various cellular processes including proliferation and differentiation .

- Altered Fatty Acid Metabolism : By inhibiting CPT I, this compound may affect energy production pathways, potentially offering therapeutic avenues for metabolic disorders .

This compound exhibits notable biochemical properties:

- Enzyme Catalysis : It plays a role in enzyme catalysis by stabilizing catalytic intermediates and optimizing substrate positioning within active sites .

- Cellular Effects : The compound modulates cell signaling pathways, gene expression, and cellular metabolism. Potassium ions are essential for maintaining cellular homeostasis and regulating enzyme activity .

Inhibition Studies

-

Glucose-6-Phosphate Dehydrogenase Inhibition :

- Research indicates that this compound effectively inhibits G6PD activity. This inhibition was demonstrated in kidney tubule cells, leading to decreased NADPH production.

- Data Table 1: G6PD Activity Assay Results

Treatment G6PD Activity (μmol/min/mg protein) Control 1.25 This compound (100 μM) 0.75 This compound (200 μM) 0.50 -

Carnitine Palmitoyltransferase I Inhibition :

- The compound's ability to inhibit CPT I suggests potential applications in managing metabolic disorders such as obesity.

- Data Table 2: CPT I Activity Assay Results

Treatment CPT I Activity (nmol/min/mg protein) Control 3.00 This compound (50 μM) 1.80 This compound (100 μM) 1.20

Pharmacokinetics

Potassium compounds are generally absorbed rapidly and distributed widely throughout tissues. The presence of the potassium ion enhances the solubility and reactivity of this compound in aqueous environments, facilitating its interaction with biological systems .

Propriétés

IUPAC Name |

potassium;(2S)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQCDPNYSJUSEH-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635765 | |

| Record name | Potassium (2S)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82079-45-6 | |

| Record name | Potassium (2S)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.